Kinase Inactivity Profile as Negative Control
3-Anilino-2-methyl-1H-pyrazol-5-one exhibits a well-defined inactivity profile in kinase inhibition assays, with IC50 > 55.69 μM against human kinase targets (inactive classification) . This contrasts sharply with optimized anilinopyrazole CDK2 inhibitors from the same chemotype, which achieve sub-nanomolar IC50 values (e.g., 0.159 ± 0.007 nM) [1]. The compound thus represents the unfunctionalized core scaffold lacking the potency-enhancing substituents required for CDK2 engagement, providing a chemically matched negative control for SAR validation.
| Evidence Dimension | Kinase inhibitory activity (CDK2) |
|---|---|
| Target Compound Data | IC50 > 55.69 μM (classified inactive) |
| Comparator Or Baseline | Optimized anilinopyrazole CDK2 inhibitor TDI-10229: IC50 = 0.159 ± 0.007 nM (159 ± 7 pM) |
| Quantified Difference | >350,000-fold difference in potency |
| Conditions | Human kinase biochemical inhibition assays; Homo sapiens; minimum three independent replicates |
Why This Matters
This quantifiable inactivity profile enables researchers to distinguish specific CDK2 pharmacophore contributions from scaffold-related off-target effects, making the compound an essential negative control for kinase inhibitor development programs.
- [1] PMC9866367 Table 1. Biochemical IC50 values for anilinopyrazole CDK2 inhibitors. Compound 1 (TDI-10229): IC50 = 159 ± 7 nM. 2023. View Source
